9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628692
InChI: InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine

CAS No.:

Cat. No.: VC17628692

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine -

Specification

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
IUPAC Name 9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine
Standard InChI InChI=1S/C11H22N2/c1-8(2)13-10-4-3-5-11(13)7-9(12)6-10/h8-11H,3-7,12H2,1-2H3
Standard InChI Key JMRWTFYKVADZSU-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C2CCCC1CC(C2)N

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the 9-azabicyclo[3.3.1]nonane family, characterized by a bicyclic framework comprising a six-membered ring fused to a three-membered ring, with a nitrogen atom at the bridgehead position . The propan-2-yl (isopropyl) group substitutes the nitrogen at position 9, while an amine functional group occupies position 3 (Figure 1). This configuration introduces steric hindrance and conformational rigidity, which may influence its reactivity and binding properties .

Molecular Formula: C11H21N2\text{C}_{11}\text{H}_{21}\text{N}_2
Molecular Weight: 183.29 g/mol (estimated from analogs) .

Stereochemical Considerations

While no direct stereochemical data exists for this compound, the related molecule (1R,5R)-3-propan-2-yl-9-azabicyclo[3.3.1]nonane demonstrates the importance of stereochemistry in bicyclic amines . The amine group at position 3 likely adopts an endo or exo conformation, affecting solubility and intermolecular interactions .

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from the alcohol analog 9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1195148-85-6) provides preliminary insights :

PropertyValue
Melting Point89–90 °C (ethyl acetate solv.)
Predicted Boiling Point286.0 ± 15.0 °C
Density1.013 ± 0.06 g/cm³
pKa14.84 ± 0.20

The amine group is expected to increase water solubility compared to the alcohol derivative due to hydrogen-bonding capabilities .

Spectroscopic Data

  • IR: N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) dominate.

  • NMR: The bicyclic framework produces distinct splitting patterns, with the isopropyl group appearing as a doublet (δ 1.0–1.2 ppm) and the amine protons resonating near δ 2.5 ppm .

Synthetic Pathways

General Bicyclic Amine Synthesis

The synthesis of 9-azabicyclo[3.3.1]nonane derivatives typically involves:

  • Mannich Reaction: Condensation of glutaraldehyde, benzylamine, and acetone dicarboxylic acid to form the bicyclic core .

  • Reductive Amination: Introduction of the isopropyl group via NaBH₄ reduction of imine intermediates .

  • Deprotection: Removal of protecting groups (e.g., benzyl) under hydrogenolysis conditions .

Challenges in Amine Functionalization

Introducing the amine at position 3 requires selective oxidation or nucleophilic substitution, often complicated by the steric bulk of the isopropyl group . Recent advances in catalytic amination (e.g., Buchwald-Hartwig) may offer solutions .

Industrial Availability and Applications

SupplierPackagingPricePurity
TRC50 mg$240≥95%
American Custom Chemicals Corp.1–5 g$1,216–$2,60395%

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access specific conformers .

  • Biological Screening: Evaluating antimicrobial and CNS activity in vitro.

  • Computational Modeling: Predicting binding affinities for drug design .

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